Swertipunicoside

Descripción general

Descripción

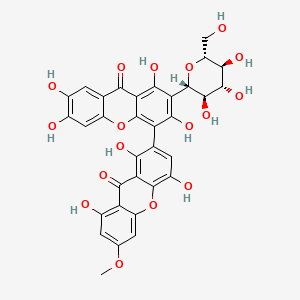

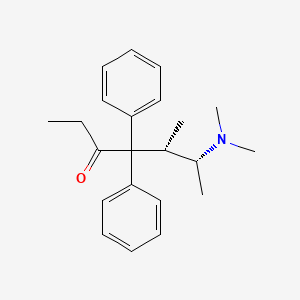

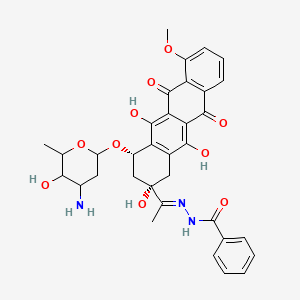

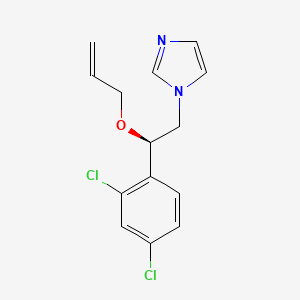

Swertipunicoside is a novel bisxanthone C-glycoside isolated from the whole plant of Swertia punicea Hemsl . It has a molecular formula of C33H26O17 .

Synthesis Analysis

Swertipunicoside has been used in the synthesis of silver nanoparticles (AgNPs). The synthesized AgNPs were characterized using UV-visible spectroscopy, X-ray powder diffraction (XRD), fourier-transform infrared spectroscopy (FTIR) and field-emission Scanning Electron Microscope (FESESM) with energy dispersive spectroscopy (EDAX) .Molecular Structure Analysis

The structure of Swertipunicoside was elucidated through spectroscopic, particularly selective INEPT NMR, analysis as 1,5,8-trihydroxy-3-methoxy-7-(1’,3’,6’,7’-tetrahydroxy-9’-oxo-4’-xanthyl)xanthone 2’-C-β-D-glucopyranoside .Physical And Chemical Properties Analysis

Swertipunicoside has an average mass of 694.549 Da and a monoisotopic mass of 694.117004 Da .Aplicaciones Científicas De Investigación

Chemical Characterization and Isolation

- Swertipunicoside Identification: The first bisxanthone C-glycoside, swertipunicoside, was isolated from Swertia punicea, characterized through spectroscopic analysis, particularly selective INEPT NMR (Tan, Hou, Liu, Lin, & Cordell, 1991).

- Structural Relation to 3-O-Demethylswertipunicoside: A novel bisxanthone C-glycoside, 3-O-demethylswertipunicoside, structurally related to swertipunicoside, was isolated from Swertia punicea. The structure was determined based on spectroscopic data, including selective INEPT NMR spectra (Tan, Hou, Liu, Lin, & Cordell, 1992).

Pharmacological and Therapeutic Potential

- Neuroprotective Effects: 3-O-Demethylswertipunicoside from Swertia punicea demonstrated protective effects against oxidative stress and apoptosis in PC12 cells, suggesting potential applications in neurodegenerative diseases such as Parkinson's disease (Zhou, Sun, Zhao, Deng, & Pu, 2013).

- Antimicrobial and Antioxidant Activities: Secoiridoid glycosides, including swertiamarin and sweroside, isolated from various plants showed antimicrobial activity against several bacteria and exhibited significant general toxicity in bioassays, implying potential antimicrobial and antioxidant applications (Kumarasamy, Nahar, Cox, Jaspars, & Sarker, 2003).

Molecular and Cellular Mechanisms

- Anti-Inflammatory Properties: Xanthones from Swertia chirayita, including compounds related to swertipunicoside, demonstrated anti-inflammatory activities by regulating COX-2/NF-κB/MAPKs/Akt signaling pathways in macrophage cells, providing insights into their molecular mechanisms of action (Hu, Ju, Mo, Ma, Hu, You, Chen, Chen, Liu, Qiu, Fan, & Cheng, 2019).

- Immunomodulatory Effects: Swertiamarin, a secoiridoid glycoside closely related to swertipunicoside, showed immunomodulatory potential by affecting various immune responses, suggesting swertipunicoside may have similar properties (Saravanan, Pandikumar, Babu, Islam, Thirugnanasambantham, Paulraj, Balakrishna, & Ignacimuthu, 2014).

Clinical Implications and Future Research

- Potential in Cardiac and Metabolic Diseases: Swertiamarin, similar in structure and function to swertipunicoside, has shown a range of biological activities, including anti-atherosclerotic, antidiabetic, anti-inflammatory, and antioxidant effects. These activities are primarily due to its effects on various signaling pathways associated with cardiac remodeling events (Leong, Thanikachalam, Pandey, & Ramamurthy, 2016).

Propiedades

IUPAC Name |

1,3,6,7-tetrahydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-(1,4,8-trihydroxy-6-methoxy-9-oxoxanthen-2-yl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26O17/c1-47-8-2-13(37)19-16(3-8)49-31-14(38)5-10(24(40)20(31)27(19)43)18-26(42)22(33-30(46)29(45)25(41)17(7-34)50-33)28(44)21-23(39)9-4-11(35)12(36)6-15(9)48-32(18)21/h2-6,17,25,29-30,33-38,40-42,44-46H,7H2,1H3/t17-,25-,29+,30-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMLPEJAIRBAAO-FLJAPRSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)C6C(C(C(C(O6)CO)O)O)O)O)C(=O)C7=CC(=C(C=C7O5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C(=O)C7=CC(=C(C=C7O5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160239 | |

| Record name | Swertipunicoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

694.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Swertipunicoside | |

CAS RN |

137570-21-9 | |

| Record name | Swertipunicoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137570-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Swertipunicoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137570219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Swertipunicoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-[(Z)-prop-1-enyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1235429.png)

![(2R,4R)-2-[[4-(hydroxymethyl)phenyl]methoxy]-4-(4-oxo-1-benzopyran-3-yl)-3,4-dihydro-2H-pyran-6-carboxylic acid prop-2-enyl ester](/img/structure/B1235445.png)